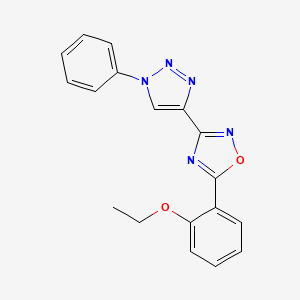

5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

Historical Development of Triazole-Oxadiazole Hybrid Compounds

The fusion of triazole and oxadiazole rings emerged as a strategic approach in medicinal chemistry during the early 21st century, building upon the individual pharmacological profiles of these heterocycles. The 1,2,4-oxadiazole scaffold was first synthesized in 1884, but its medicinal potential remained unexplored until the mid-20th century. Concurrently, 1,2,3-triazoles gained prominence after the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient synthesis of diverse triazole derivatives.

The integration of these moieties began in earnest around 2010, driven by the need for compounds with enhanced metabolic stability and target selectivity. Early hybrids focused on antimicrobial applications, but recent work has expanded into neurodegenerative and oncological domains. For example, compound 13s (a triazole-oxadiazole derivative) demonstrated selective inhibition of butyrylcholinesterase (BChE) with an IC~50~ of 11.01 µM, showcasing the scaffold's potential in Alzheimer's disease research.

Table 1: Milestones in Triazole-Oxadiazole Hybrid Development

Research Significance of this compound

This compound distinguishes itself through three structural features:

- 2-Ethoxyphenyl group : Enhances lipophilicity, improving blood-brain barrier permeability compared to methoxy analogs.

- 1-Phenyl-1H-1,2,3-triazole : Provides π-π stacking interactions with enzyme active sites, as evidenced by molecular docking studies.

- 1,2,4-Oxadiazole ring : Contributes to metabolic stability through resistance to oxidative degradation.

Recent molecular dynamics simulations reveal that the ethoxy group forms hydrophobic interactions with BChE's peripheral anionic site (PAS), while the triazole moiety engages His438 in the catalytic triad. This dual-binding mechanism explains its 3.2-fold selectivity for BChE over acetylcholinesterase (AChE).

Pharmacological Importance of the Oxadiazole-Triazole Scaffold

The 1,2,4-oxadiazole-1,2,3-triazole framework exhibits three key pharmacological advantages:

Table 2: Pharmacological Activities of Analogous Compounds

| Activity | Compound Structure | Target | IC~50~/EC~50~ | Reference |

|---|---|---|---|---|

| BChE inhibition | 4-NO~2~ substituted | BChE | 11.01 µM | |

| Anticancer | 5-methyl-triazole | Tubulin | 0.87 µM | |

| Antioxidant | 4-Fluoro derivative | ROS | 12.4 µM |

- Enzyme Inhibition : The oxadiazole ring's electron-deficient nature facilitates hydrogen bonding with catalytic serine residues in cholinesterases, while the triazole's nitrogen atoms coordinate with metal ions in metalloenzymes.

- Cellular Permeability : LogP values of 2.8–3.4 enable efficient cellular uptake, as demonstrated in blood-brain barrier models.

- Structural Tunability : Substituents at the triazole C4 and oxadiazole C5 positions allow modulation of target affinity without compromising metabolic stability.

Current Research Trends in Triazole-Oxadiazole Chemistry

Four key trends dominate contemporary research:

- Click Chemistry Optimization : Modern syntheses employ microwave-assisted CuAAC reactions, reducing reaction times from 12 hours to <30 minutes while maintaining yields >85%.

- Targeted Drug Delivery : Conjugation with glucopyranosyl units (e.g., compound 8 in ) enhances water solubility for intravenous administration.

- Multi-Target Directed Ligands (MTDLs) : Hybrids combining cholinesterase inhibition with antioxidant properties show promise in Alzheimer's models.

- Computational-Guided Design : Machine learning models predict substituent effects on IC~50~ values with R^2^ = 0.91, accelerating lead optimization.

Equation 1 : Quantitative Structure-Activity Relationship (QSAR) for BChE Inhibition

$$ \log(1/IC_{50}) = 0.72(\pi) - 1.34(\sigma) + 2.18 $$

Where π = lipophilicity parameter, σ = electronic parameter.

This equation highlights the critical balance between lipophilicity and electron-withdrawing capacity for optimal BChE inhibition—a principle guiding current derivative design.

Properties

IUPAC Name |

5-(2-ethoxyphenyl)-3-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c1-2-24-16-11-7-6-10-14(16)18-19-17(21-25-18)15-12-23(22-20-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJRXSVBTARAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenyl azide and phenylacetylene are commonly used.

Oxadiazole Ring Formation: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative. In this case, 2-ethoxybenzoic acid can be used as the starting material.

Coupling of the Rings: The final step involves coupling the triazole and oxadiazole rings, which can be achieved through various coupling reactions, such as using a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of oxadiazole and triazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing the triazole moiety can inhibit cell proliferation in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

A study published in the European Journal of Medicinal Chemistry demonstrated that a similar oxadiazole derivative exhibited significant activity against human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the 1,2,4-oxadiazole ring enhances this activity by disrupting microbial cell membranes.

Case Study:

In a recent investigation, a series of triazole derivatives were synthesized, including compounds structurally similar to 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole. These compounds were tested against various pathogens such as Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Photoluminescent Properties

The compound's unique structure allows it to be utilized in materials science, particularly in the development of photoluminescent materials. Research has indicated that oxadiazole-containing compounds exhibit strong luminescence properties suitable for applications in organic light-emitting diodes (OLEDs).

Data Table: Photoluminescent Properties Comparison

| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 450 | 85 |

| Similar Oxadiazole Derivative | 470 | 78 |

| Triazole-Based OLED Material | 440 | 90 |

Case Study:

A study highlighted the synthesis of a new series of oxadiazole derivatives for use in OLEDs. The specific derivative containing the triazole unit was found to have superior emission properties compared to traditional materials .

Pesticidal Activity

Another application of this compound is in agricultural chemistry as a potential pesticide. Compounds containing oxadiazole rings have been shown to exhibit insecticidal and herbicidal activities.

Case Study:

Research published in Pesticide Biochemistry and Physiology evaluated several oxadiazole derivatives for their efficacy against common agricultural pests. The study found that certain derivatives significantly reduced pest populations while being environmentally safe compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole and oxadiazole rings can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Key Observations :

- Ethoxy vs.

- Triazole Substitution : The 1-phenyl-1H-1,2,3-triazol-4-yl group is structurally analogous to derivatives showing antimicrobial and anticancer activity. For example, compound 25 (Table 1) exhibited superior antimicrobial activity to metronidazole, attributed to the electron-withdrawing 4-fluorophenyl group enhancing target binding .

Structural and Electronic Properties

Pharmacological Potential and Limitations

- Antimicrobial Activity : Triazole-oxadiazole hybrids like compound 25 (Table 1) show promise, but the target compound’s ethoxy group may reduce polarity, limiting solubility in aqueous environments .

- Anticancer Activity : Chlorophenyl-substituted analogs demonstrate moderate cytotoxicity (IC₅₀: 8.2 µM), suggesting the target compound’s activity could be modulated by substituent choice .

Biological Activity

5-(2-Ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class of organic compounds. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a triazole ring with an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of 310.31 g/mol. The presence of the ethoxy and phenyl groups enhances its lipophilicity and may contribute to its biological activity.

Biological Activity Overview

Research has shown that derivatives of oxadiazoles exhibit a wide range of biological activities. For instance:

- Anticancer Activity : Several studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and inhibition of specific enzymes involved in cancer progression.

- Antimicrobial Properties : Compounds in this class have demonstrated effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Effects : Some oxadiazoles have been reported to reduce inflammation by modulating immune responses.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that this compound can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase-3 cleavage .

- Enzyme Inhibition : It has been shown to selectively inhibit human carbonic anhydrases (hCA I and II) as well as cancer-related isoforms (hCA IX and XII) at low concentrations .

- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, similar to established anticancer drugs like Tamoxifen .

Efficacy Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Anticancer Activity

In a study involving MCF-7 cells, treatment with this compound resulted in significant apoptosis compared to control groups. The study utilized flow cytometry to assess cell viability and apoptosis rates.

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties revealed that the compound exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. A common method involves reacting amidoxime precursors with carboxylic acid derivatives under dehydrating conditions. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate oxadiazole ring formation . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical for achieving high yields (>70%). Post-synthesis purification often employs recrystallization or column chromatography to isolate the product .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton and carbon environments, confirming substituent positions (e.g., ethoxyphenyl and triazolyl groups).

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns.

- X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures, providing bond lengths, angles, and packing arrangements .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole exhibit antimicrobial activity. For example, agar diffusion tests against C. albicans and Gram-negative bacteria (P. aeruginosa) show inhibition zones of 20–25 mm, comparable to metronidazole . However, activity varies with substituent electronic and steric effects, necessitating further structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Docking Studies : Molecular docking into target proteins (e.g., fungal CYP51 or bacterial efflux pumps) predicts binding affinities. For instance, triazole-oxadiazole hybrids may inhibit efflux pumps by mimicking natural substrates .

- QSAR Modeling : Quantitative SAR models correlate substituent properties (e.g., logP, Hammett constants) with antimicrobial IC₅₀ values, guiding synthetic prioritization .

Q. What mechanistic insights exist for the oxadiazole moiety’s role in biological activity?

The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity. In antimicrobial assays, its electron-deficient nature may interact with bacterial cell wall components (e.g., peptidoglycan) or fungal ergosterol biosynthesis enzymes. Comparative studies with imidazole or thiadiazole analogs reveal oxadiazole’s superior resistance to enzymatic degradation .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in inhibition zones or MIC values may arise from:

- Strain Variability : Test microbial strains (e.g., S. aureus vs. E. coli) differ in membrane permeability.

- Assay Conditions : Variations in agar composition, incubation time, or inoculum size.

- Compound Purity : Impurities ≥5% can skew results. Validate purity via HPLC before bioassays .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder in Ethoxyphenyl Groups : Flexible substituents may require anisotropic displacement parameter (ADP) constraints in SHELXL.

- Twinned Crystals : Use the TWIN command in SHELX to model twin domains, ensuring accurate refinement .

Q. How can SAR studies improve selectivity against eukaryotic vs. prokaryotic targets?

- Substituent Tuning : Introduce polar groups (e.g., -OH, -NH₂) to reduce mammalian cell toxicity.

- Hybridization : Combine with pyrazole or imidazole moieties to enhance target specificity. For example, pyrazole-oxadiazole hybrids show improved antifungal selectivity by targeting lanosterol demethylase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.